2,4-Difluorobenzoyl Paliperidone
Description
Properties
Molecular Formula |
C₂₃H₂₇F₂N₃O₃ |
|---|---|
Molecular Weight |
431.48 |
Synonyms |
Paliperidone Impurity I |
Origin of Product |
United States |
Chemical Synthesis Methodologies Involving 2,4 Difluorobenzoyl Paliperidone
Derivatization and Structural Modification Strategies
Structural modifications of the fluorinated benzoyl piperidine (B6355638) core generally follow two main pathways: functionalization of the piperidine nitrogen and alteration of the benzoyl ring.
Modification of the Piperidine Moiety: The secondary amine of the piperidine ring is a common site for derivatization. It can readily undergo N-alkylation with various alkyl halides or acylation with acyl chlorides to attach different functional groups. ossila.comnih.gov This strategy is fundamental to the synthesis of many antipsychotics, where the piperidine nitrogen is linked to a complex side chain that is crucial for receptor binding. nih.gov
Modification of the Benzoyl Moiety: The aromatic benzoyl ring offers another site for modification. The number and position of fluorine atoms can be varied to fine-tune the electronic properties and binding interactions of the molecule. mdpi.com Other substituents can be introduced onto the ring to explore structure-activity relationships (SAR) and optimize properties such as receptor affinity and selectivity. For instance, modifying the benzoyl portion of a benzoylpiperidine-based inhibitor led to a derivative with an IC₅₀ value of 80 nM against monoacylglycerol lipase (B570770) (MAGL). mdpi.com
Research Findings in Drug Discovery
The versatility of the fluorinated benzoyl piperidine scaffold has been exploited in the development of compounds targeting various receptors and enzymes. The strategic placement of fluorine atoms and other substituents can significantly influence the biological activity. For example, the presence of a fluorine atom in the para-position of a benzoyl ring can increase the acidity of a nearby hydroxyl group, strengthening hydrogen bond interactions with target enzymes. mdpi.com
Table 2: Examples of Derivatized Fluorinated Benzoyl Piperidines and Their Applications
| Core Structure | Modification/Derivatization | Target/Application | Key Finding | Reference |
|---|---|---|---|---|
| 4-(p-Fluorobenzoyl)piperidine | Linked to various moieties to target 5-HT1A and 5-HT2A receptors | Antipsychotic agents | Serves as a recurrent frame for developing molecules with mixed serotonin (B10506) receptor affinity. | nih.gov |
| Benzoylpiperidine | Addition of an i-propyl group to the benzoyl moiety and a fluorine atom to a phenolic group | Monoacylglycerol Lipase (MAGL) Inhibition | Created a potent and reversible MAGL inhibitor with an IC₅₀ of 80 nM. | mdpi.com |
| 4-(p-Fluorobenzoyl)piperidine | Linked to a 4-fluorobenzyl-3-hydroxy-piperidinyl group | σ1 Receptor Imaging | The presence of two fluorine atoms facilitated labeling with fluorine-18 (B77423) for use as a PET tracer. | nih.gov |
| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) | Acylation with various substituted aromatic/heterocyclic acid chlorides | Antiproliferative agents | Substitution at the N-terminal of the piperidine ring with a heterocyclic moiety was found to be crucial for antiproliferative activity against cancer cell lines. | nih.gov |
These examples underscore the chemical tractability and pharmacological importance of the fluorinated benzoyl piperidine scaffold. While "2,4-Difluorobenzoyl Paliperidone" is not a chemically accurate name for a final drug product, the underlying chemical structures it references are central to the synthesis and development of paliperidone (B428) and a wide array of other neurologically active compounds.
Advanced Structural Elucidation and Characterization of 2,4 Difluorobenzoyl Paliperidone
Spectroscopic Techniques for Definitive Structural Assignment
Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of a molecule. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive understanding of the molecular architecture of 2,4-Difluorobenzoyl Paliperidone (B428).
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei, such as ¹⁹F. For a molecule like 2,4-Difluorobenzoyl Paliperidone, a suite of NMR experiments is necessary for a complete structural assignment.
¹H NMR spectroscopy would be utilized to identify the number and types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the aromatic protons on the difluorobenzoyl and paliperidone moieties, as well as the aliphatic protons of the piperidine (B6355638) and tetrahydropyrido[1,2-a]pyrimidin-4-one ring systems. The integration of these signals would correspond to the number of protons in each environment, and the coupling patterns (splitting) would reveal proton-proton connectivities.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in 2,4-Difluorobenzoyl Paliperidone would produce a distinct signal, allowing for the identification of carbonyl, aromatic, and aliphatic carbons. The chemical shifts would be indicative of the electronic environment of each carbon atom.
¹⁹F NMR spectroscopy is particularly crucial for this compound due to the presence of two fluorine atoms on the benzoyl group. This technique would confirm the presence and number of fluorine atoms and provide information about their chemical environment and coupling to neighboring protons and carbons. The characteristic chemical shifts and coupling constants would definitively confirm the 2,4-difluoro substitution pattern.
While specific spectral data for 2,4-Difluorobenzoyl Paliperidone is typically proprietary and provided in the Certificate of Analysis from suppliers of pharmaceutical reference standards, the expected data from these NMR techniques are summarized in the table below. audumbarlabs.comvenkatasailifesciences.compharmaffiliates.com
| NMR Technique | Expected Information |
| ¹H NMR | Chemical shifts, integration, and coupling constants for all protons. |
| ¹³C NMR | Chemical shifts for all unique carbon atoms. |
| ¹⁹F NMR | Chemical shifts and coupling constants for the two fluorine atoms. |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Fragmentation Analysis
Mass Spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For 2,4-Difluorobenzoyl Paliperidone, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular mass, which is 431.48 g/mol with a molecular formula of C₂₃H₂₇F₂N₃O₃. pharmaffiliates.com
Tandem Mass Spectrometry (MS/MS) provides further structural insights by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. For 2,4-Difluorobenzoyl Paliperidone, key fragmentation pathways would likely involve the cleavage of the bond between the piperidine ring and the ethyl side chain of the paliperidone moiety, as well as fragmentation within the paliperidone ring system and the difluorobenzoyl group. A deuterated version of the compound, 2,4-Difluorobenzoyl Paliperidone-d4, is also available and can be used as an internal standard in quantitative MS studies. scbt.com
Detailed mass spectral data, including the precise m/z values of fragment ions, are typically included in the comprehensive characterization data provided with the reference standard. venkatasailifesciences.com
| Mass Spectrometry Technique | Expected Data |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern to elucidate the structure of the molecule. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,4-Difluorobenzoyl Paliperidone would exhibit characteristic absorption bands corresponding to its various functional groups.
Key expected absorptions would include the stretching vibrations of the C=O (carbonyl) groups in the pyrimidinone and benzoyl moieties, the O-H stretch from the hydroxyl group, C-N stretching vibrations, and the C-F stretching vibrations from the difluorobenzoyl ring. The aromatic C-H and C=C stretching bands would also be present. While specific wavenumber data is part of the detailed characterization package, the expected functional group absorptions are outlined below. pharmaffiliates.compharmaffiliates.com
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | 3500-3200 (broad) |
| C-H (aromatic and aliphatic) | 3100-2850 |
| C=O (amide and ketone) | 1700-1630 |
| C=C (aromatic) | 1600-1450 |
| C-F (aryl fluoride) | 1250-1000 |
| C-N | 1350-1000 |
Chromatographic Purity Assessment and Baseline Separation Studies
Chromatographic techniques are essential for determining the purity of a chemical compound and for separating it from any impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used methods for this purpose in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC) for Purity Evaluation
HPLC is a robust and widely used technique for the separation, identification, and quantification of components in a mixture. For the purity assessment of 2,4-Difluorobenzoyl Paliperidone, a validated, stability-indicating HPLC method would be developed. This method would be designed to separate the main compound from its potential impurities, including any starting materials, by-products, or degradation products.
The development of such a method involves the optimization of several parameters, including the stationary phase (column), mobile phase composition (including pH and organic modifiers), flow rate, and detection wavelength. A photodiode array (PDA) detector is often used to assess the spectral purity of the main peak. The purity of 2,4-Difluorobenzoyl Paliperidone as a reference standard is typically expected to be greater than 95%.
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns (typically <2 µm) and higher pressures than conventional HPLC, resulting in significantly improved resolution, faster analysis times, and increased sensitivity. UPLC is particularly advantageous for the analysis of complex samples containing multiple impurities.
A UPLC method for 2,4-Difluorobenzoyl Paliperidone would offer a more detailed impurity profile and a higher throughput for quality control testing. The enhanced resolution of UPLC can be critical for separating closely eluting impurities that may not be resolved by HPLC. UPLC coupled with mass spectrometry (UPLC-MS) is a particularly powerful combination for the identification of unknown impurities.
The development and validation of specific HPLC and UPLC methods for 2,4-Difluorobenzoyl Paliperidone are crucial for its use as a qualified reference material. The data from these analyses, including retention time, resolution, and peak purity, are key components of the Certificate of Analysis. venkatasailifesciences.com
| Chromatographic Technique | Application in Characterization |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, quantification, and stability testing. |
| Ultra-Performance Liquid Chromatography (UPLC) | High-resolution separation of impurities and rapid analysis. |
Analytical Methodologies for Detection and Quantification of 2,4 Difluorobenzoyl Paliperidone
Development and Validation of Chromatographic Methods
Chromatographic techniques, particularly liquid chromatography, are the cornerstone for analyzing Paliperidone (B428) and its related substances. These methods offer the high selectivity and sensitivity required to separate and quantify impurities, even at trace levels, from the main API peak. researchgate.net
Liquid Chromatography coupled with Mass Spectrometry (LC-MS or LC-MS/MS) is a powerful technique for the trace analysis of pharmaceutical impurities. Its high sensitivity and specificity make it ideal for identifying and quantifying compounds like 2,4-Difluorobenzoyl Paliperidone. The method involves separating the impurity from Paliperidone and other related substances on an LC column, followed by detection using a mass spectrometer, which provides information on the molecular weight and structure of the analyte.
For quantitative analysis, stable isotope-labeled internal standards are often employed to ensure high accuracy and precision. A deuterated form, 2,4-Difluorobenzoyl Paliperidone-d4, serves as an ideal internal standard for LC-MS assays, as it co-elutes with the analyte but is distinguishable by its higher mass, minimizing variability during sample preparation and analysis. impurity.comsmolecule.com
Gas Chromatography (GC) is generally not the primary method for analyzing non-volatile and thermally labile molecules like Paliperidone and its impurities. The high molecular weight and complex structure of these compounds make them unsuitable for direct GC analysis without a derivatization step to increase their volatility. As such, liquid chromatography-based methods are overwhelmingly preferred and more commonly developed for the analysis of these compounds.
The successful separation of 2,4-Difluorobenzoyl Paliperidone from the parent drug and other impurities hinges on the careful optimization of chromatographic conditions.
Stationary Phase: Reversed-phase columns, such as C18 or Polar C18, are widely used for the analysis of Paliperidone and its impurities. synzeal.comphenomenex.com A C18 column with dimensions like 250 mm x 4.6 mm and a 5 µm particle size is a common choice. synzeal.com The Luna Omega Polar C18 phase, in particular, offers a unique selectivity that enhances the retention of both polar and non-polar analytes, making it suitable for complex impurity profiles. phenomenex.com
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. A common combination is an ammonium (B1175870) acetate (B1210297) buffer or phosphate (B84403) buffer with acetonitrile (B52724) or methanol. synzeal.comjapsonline.com The composition can be run in an isocratic mode (constant composition) or a gradient mode (composition changes over time) to achieve optimal separation. For instance, a mobile phase of Methanol:Acetonitrile (40:60 v/v) has been used for Paliperidone analysis. synzeal.com
Flow Rate and Temperature: A flow rate of around 1.0 mL/min is typical for standard HPLC methods. synzeal.com The column temperature is often controlled, for example at 40°C, to ensure reproducible retention times and peak shapes. ijpbs.com
The ultimate goal of optimization is to achieve adequate resolution between all peaks of interest in the shortest possible run time, as demonstrated in methods developed for Paliperidone that separate it from known impurities. phenomenex.com
Method Validation for Impurity Profiling
Once a chromatographic method is developed, it must be rigorously validated according to guidelines from the International Conference on Harmonisation (ICH) to ensure it is suitable for its intended purpose. japsonline.com Validation demonstrates that the method is reliable, reproducible, and accurate for quantifying impurities like 2,4-Difluorobenzoyl Paliperidone.
Linearity and Range: This parameter verifies that the method's response is directly proportional to the concentration of the analyte over a specified range. For an impurity, this range would typically span from the reporting threshold to well above the specification limit. A correlation coefficient (r²) of ≥ 0.99 is generally considered evidence of good linearity. synzeal.com
Sensitivity: Sensitivity is determined by establishing the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
LOD: The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, by the method.
LOQ: The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. For a related substance method for Paliperidone, the LOQ might be found to be around 1 µg/mL. synzeal.com
Table 1: Example Linearity and Sensitivity Data for an Impurity Method Note: This table is illustrative, based on typical validation results for Paliperidone impurities, as specific data for 2,4-Difluorobenzoyl Paliperidone is not publicly available.
| Parameter | Result |
| Linearity Range | 1 - 10 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Evaluation of Accuracy, Precision, Robustness, and Specificity
Accuracy: Accuracy is the closeness of the test results to the true value. It is often assessed by performing recovery studies, where a known amount of the impurity is spiked into the sample matrix and the percentage recovered is calculated. Recoveries are typically expected to be within 98-102%.
Precision: This evaluates the degree of scatter between a series of measurements. It is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (between laboratories). The relative standard deviation (%RSD) for replicate measurements should be low, typically less than 2%.
Robustness: Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate). This ensures the method is reliable during routine use.
Specificity: This is the ability to assess the analyte unequivocally in the presence of other components, such as the API, other impurities, and degradation products. It is typically demonstrated by showing that there is no interference at the retention time of the target impurity.
Table 2: Example Accuracy and Precision Data for an Impurity Method Note: This table is illustrative, based on typical validation results for Paliperidone impurities, as specific data for 2,4-Difluorobenzoyl Paliperidone is not publicly available.
| Validation Parameter | Acceptance Criteria | Result |
| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% |
| Precision (Repeatability %RSD) | NMT 2.0% | 0.8% |
| Precision (Intermediate %RSD) | NMT 2.0% | 1.2% |
Application of Analytical Methods in Process Development and Quality Control
Analytical methodologies are indispensable tools in the pharmaceutical industry, ensuring the identity, purity, and quality of active pharmaceutical ingredients (APIs) and their intermediates. In the context of 2,4-Difluorobenzoyl Paliperidone, which is recognized as a process-related impurity or intermediate in the synthesis of Paliperidone, these methods are crucial throughout the manufacturing process, from initial development to final quality control of the drug substance. scholarsresearchlibrary.comimpurity.com The application of robust analytical techniques allows for the monitoring of impurity profiles, optimization of reaction conditions, and assurance that the final API meets stringent regulatory standards.
During the process development and pilot-scale preparation of Paliperidone, various related substances, including potential precursors or side-products like 2,4-Difluorobenzoyl Paliperidone, are monitored. scholarsresearchlibrary.com The International Conference on Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present in an API at a level of 0.10% or greater. scholarsresearchlibrary.com This necessitates the development of highly sensitive and specific analytical methods capable of detecting and quantifying these compounds.
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is the most prominently cited technique for this purpose. pharmacompass.comresearchgate.netresearchgate.net These methods are integral to process development, enabling chemists to understand how different reaction conditions affect the formation of impurities. By analyzing samples from various stages of the synthesis, researchers can identify the origin of substances like 2,4-Difluorobenzoyl Paliperidone and implement control measures to minimize their presence in the final product. scholarsresearchlibrary.comresearchgate.net For instance, studies have focused on identifying and controlling multiple process-related impurities during Paliperidone synthesis, ensuring the final product achieves purity levels greater than 99.8%. researchgate.net
In quality control (QC) laboratories, validated analytical methods are used for the routine analysis of each batch of the API. This ensures consistent quality and purity. The methods are validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to prove their suitability for their intended purpose. rjstonline.comijrps.com
The table below summarizes typical chromatographic conditions used in the analysis of Paliperidone and its related substances, which would be applicable for the detection and quantification of 2,4-Difluorobenzoyl Paliperidone.
Table 1: Example HPLC Conditions for Impurity Profiling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Symmetry C18 rjstonline.com | Phenomenex C18 ijrps.com | C18 (250 x 4.6mm, 5 µm) researchgate.net |
| Mobile Phase | pH 7 Buffer : Acetonitrile (40:60) rjstonline.com | Acetonitrile : Methanol : Potassium Dihydrogen Phosphate (45:30:25, v/v) ijrps.com | Methanol : Acetonitrile (40:60, v/v) researchgate.net |
| Flow Rate | 0.8 mL/min rjstonline.com | 1.0 mL/min ijrps.com | 1.0 mL/min researchgate.net |
| Detection (UV) | 285 nm rjstonline.com | 275 nm ijrps.com | 235 nm researchgate.net |
| Paliperidone Retention Time | Not Specified | 4.15 min ijrps.com | 3.00 min researchgate.net |
Beyond standard HPLC, other techniques are employed to support process development and quality control. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool used to identify unknown impurities by providing molecular weight information, which is critical during the initial investigation of the impurity profile of a new synthesis route. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) may also be used for the identification of different compounds within a sample. pharmacompass.com
Process Analytical Technology (PAT) has also been applied, utilizing techniques like Near-Infrared (NIR) spectroscopy for real-time, in-line monitoring of manufacturing steps such as powder blending. researchgate.net While not directly measuring trace impurities, PAT ensures process consistency, which is a key factor in controlling the formation of related substances. By ensuring processes like blending are homogenous and consistent, the subsequent reaction steps are more controlled, leading to a more predictable and purer final product. researchgate.net
The table below outlines various impurities identified during Paliperidone's process development, highlighting the importance of analytical methods in their control.
Table 2: Identified Process-Related Substances in Paliperidone Synthesis
| Compound Name | Common Name / Type | Reference |
|---|---|---|
| 2,4-Difluorobenzoyl Paliperidone | Process Impurity impurity.com | impurity.com |
| Didehydro paliperidone | Process-Related Substance scholarsresearchlibrary.com | scholarsresearchlibrary.com |
| 9-Alkyl analogue | Process-Related Substance scholarsresearchlibrary.com | scholarsresearchlibrary.com |
| Dehydro-9-alkyl analogue | Process-Related Substance scholarsresearchlibrary.com | scholarsresearchlibrary.com |
| Desfluoro paliperidone | Process-Related Substance scholarsresearchlibrary.com | scholarsresearchlibrary.com |
| Hydroxy keto paliperidone | Process-Related Substance scholarsresearchlibrary.com | scholarsresearchlibrary.com |
Formation Pathways and Control Strategies for 2,4 Difluorobenzoyl Paliperidone As a Process Impurity
Identification of Potential Chemical Reaction Pathways Leading to Impurity Formation
The presence of impurities in an API can impact its quality and safety. Regulatory bodies like the International Conference on Harmonisation (ICH) recommend the identification and characterization of any impurity present at a level of 0.10% or greater. scholarsresearchlibrary.com In the synthesis of Paliperidone (B428), several process-related impurities have been observed, including 2,4-Difluorobenzoyl Paliperidone. scholarsresearchlibrary.comscholarsresearchlibrary.comsynzeal.com
The formation of 2,4-Difluorobenzoyl Paliperidone is primarily linked to the starting materials and intermediates used in the synthesis of Paliperidone. scholarsresearchlibrary.comresearchgate.net Specifically, it is considered a process-related impurity that can arise from side reactions involving precursors used to construct the Paliperidone molecule. researchgate.net
Influence of Reaction Conditions on Impurity Generation
The conditions under which the synthesis of Paliperidone is carried out play a significant role in the formation of impurities. googleapis.comresearchgate.net Key parameters that can influence the generation of 2,4-Difluorobenzoyl Paliperidone and other impurities include:
Temperature: Elevated temperatures can sometimes lead to an increase in the formation of by-products. googleapis.com For instance, in related processes, controlling the reaction temperature is crucial to minimize the formation of dimer impurities. researchgate.net
pH: The pH of the reaction medium is a critical factor. googleapis.com In the synthesis of Paliperidone, the use of a base is required, and the strength and amount of the base can affect the impurity profile. scholarsresearchlibrary.comresearchgate.net For example, a process for preparing Paliperidone specifies a pH range of 6 to 14. googleapis.com
Solvents: The choice of solvent can significantly impact reaction pathways and the solubility of reactants and impurities. googleapis.comresearchgate.net Different solvents can favor or suppress the formation of certain impurities. researchgate.net Methanol and acetonitrile (B52724) are common solvents used in the synthesis of Paliperidone. researchgate.netgoogleapis.com
Reagents: The purity of starting materials and reagents is paramount. googleapis.com The presence of contaminants in the reactants can lead to the formation of unintended by-products. scholarsresearchlibrary.com
Role of Starting Materials and Intermediates in Impurity Profile
The core structure of 2,4-Difluorobenzoyl Paliperidone suggests its origin from a side reaction involving a 2,4-difluorobenzoyl moiety. This could potentially arise from an alternative starting material or an impurity within one of the key intermediates. The primary synthesis of Paliperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. researchgate.netgoogle.com
If the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole intermediate is contaminated with a similar structure containing a 2,4-difluorobenzoyl group instead of the desired 6-fluorobenzisoxazole moiety, this could directly lead to the formation of 2,4-Difluorobenzoyl Paliperidone during the condensation step.
Strategies for Impurity Mitigation and Reduction during Synthesis
Controlling the level of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. googleapis.com
Process Optimization to Minimize Impurity Levels
Optimizing the reaction conditions is a primary strategy to minimize the formation of 2,4-Difluorobenzoyl Paliperidone. googleapis.com This involves a systematic study of the reaction parameters to find the optimal conditions that favor the formation of Paliperidone while suppressing the generation of impurities. Key optimization strategies include:
Careful Selection and Control of Raw Materials: Ensuring the purity of starting materials and intermediates is the first line of defense against impurity formation.
Temperature and pH Control: Maintaining the reaction at an optimal temperature and pH can significantly reduce the rate of side reactions leading to impurities. googleapis.com
Solvent Selection: Choosing an appropriate solvent system can help to minimize the formation of by-products. researchgate.net
Reagent Stoichiometry: Precise control over the molar ratios of reactants can prevent side reactions caused by an excess of any particular reagent. researchgate.net
One patented process highlights the importance of optimizing reaction conditions to reduce impurity formation, thereby avoiding the need for costly purification methods like column chromatography. googleapis.com
Purification Techniques for Impurity Removal
Even with optimized synthesis processes, some level of impurity formation is often unavoidable. Therefore, effective purification techniques are essential to remove 2,4-Difluorobenzoyl Paliperidone and other impurities from the final product. googleapis.com
Crystallization: This is a widely used and effective method for purifying Paliperidone. scholarsresearchlibrary.comgoogleapis.com The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing the pure product to crystallize upon cooling, leaving the impurities in the solution. googleapis.com The choice of solvent is critical for the efficiency of the purification. Solvents such as methanol, acetone, ethyl acetate (B1210297), and toluene (B28343) have been used for the crystallization of Paliperidone. scholarsresearchlibrary.comgoogleapis.com Repeated crystallizations may be necessary to achieve the desired purity. scholarsresearchlibrary.com
Chromatography: Column chromatography is a powerful but often expensive and time-consuming purification technique used when crystallization is not sufficient to remove certain impurities. googleapis.com While it is a disadvantage in terms of yield and cost on an industrial scale, it can be employed to obtain highly pure material. googleapis.comgoogle.com
Slurrying: Another purification technique involves slurrying the crude Paliperidone in an organic solvent. googleapis.com This process can help to wash away impurities that are more soluble in the solvent than the desired product.
Salt Formation: Purification can also be achieved by forming a salt of Paliperidone, which can then be purified and converted back to the free base. google.com This method can be effective in removing impurities that have different chemical properties from the API. google.com
Impurity Profiling and Tracking in Synthesis Batches
Impurity profiling is the identification and quantification of all impurities present in a drug substance. researchgate.net It is a crucial aspect of quality control in pharmaceutical manufacturing. google.com
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique used for impurity profiling of Paliperidone. researchgate.netresearchgate.netgoogle.com A well-developed HPLC method can separate and quantify Paliperidone from its various process-related and degradation impurities, including 2,4-Difluorobenzoyl Paliperidone. researchgate.netgoogle.com The identity of these impurities is often confirmed by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netnih.gov
The ICH guidelines mandate that any impurity present at a level of 0.1% or higher must be reported, and impurities at or above 0.15% should be identified and characterized. google.com Therefore, a robust analytical method is essential for tracking the levels of 2,4-Difluorobenzoyl Paliperidone in each synthesis batch to ensure that they remain within the acceptable limits. google.comgoogle.com
The table below summarizes some of the identified impurities in Paliperidone synthesis, including the one in focus.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 2,4-Difluorobenzoyl Paliperidone | C₂₃H₂₇F₂N₃O₃ | 431.48 | Process-related impurity. synzeal.compharmaffiliates.com |
| Paliperidone N-oxide | C₂₃H₂₇FN₄O₄ | 442.49 | Process and degradation impurity. nih.govgoogleapis.com |
| 9-Oxo-risperidone (Keto impurity) | Not specified | Not specified | Process impurity. googleapis.comgoogle.com |
| Didehydro paliperidone | Not specified | Not specified | Process impurity. scholarsresearchlibrary.com |
| Desfluoro paliperidone | C₂₃H₂₈N₄O₃ | 408.50 | Process impurity. scholarsresearchlibrary.com |
This table is for informational purposes and lists some of the known impurities. The presence and levels of these impurities can vary depending on the specific synthetic route and process controls.
Theoretical and Computational Chemistry Studies
Molecular Modeling and Docking Studies
Conformational Analysis and Stability:
The structure of 2,4-Difluorobenzoyl Paliperidone (B428) differs from Paliperidone by the replacement of the hydroxyl group on the pyridopyrimidine moiety with a benzoyl group at the piperidine (B6355638) nitrogen. This substitution would significantly alter the molecule's conformational landscape. The bulky and rigid 2,4-difluorobenzoyl group would likely introduce steric hindrance, influencing the orientation of the piperidine ring and the ethyl linker connecting it to the pyridopyrimidine core.
Computational energy minimization and conformational analysis would be necessary to identify the most stable low-energy conformers. It is hypothesized that the fluorinated benzoyl group would prefer a pseudo-equatorial position on the piperidine ring to minimize steric clashes. The two fluorine atoms on the benzoyl ring are strong electron-withdrawing groups, which could influence the electronic distribution across the entire molecule and potentially impact its stability and reactivity.
Predicted Physicochemical Properties:
A comparison of the predicted physicochemical properties of Paliperidone and the theoretical properties of 2,4-Difluorobenzoyl Paliperidone is presented in the table below. These properties are essential for understanding the compound's behavior in biological systems.
| Property | Paliperidone | 2,4-Difluorobenzoyl Paliperidone (Theoretical) |
| Molecular Formula | C23H27FN4O3 | C30H30F3N3O3 |
| Molecular Weight ( g/mol ) | 426.5 | 553.58 |
| LogP (Octanol-Water Partition Coefficient) | ~2.5-3.0 | Expected to be higher due to the lipophilic benzoyl group |
| Topological Polar Surface Area (TPSA) (Ų) | 95.8 | Expected to be similar or slightly increased |
| Number of Hydrogen Bond Donors | 1 | 0 |
| Number of Hydrogen Bond Acceptors | 7 | 7 |
This table is interactive. Click on the headers to sort the data.
Molecular Docking:
Theoretical docking studies of 2,4-Difluorobenzoyl Paliperidone into the active sites of the D2 and 5-HT2A receptors would provide insights into its potential antipsychotic activity or off-target effects. Paliperidone is known to bind to a pocket formed by specific amino acid residues in these receptors. nih.gov The presence of the 2,4-difluorobenzoyl group would likely lead to different binding orientations and interactions compared to Paliperidone.
It is plausible that the difluorophenyl moiety could engage in additional interactions, such as pi-pi stacking or halogen bonding, with aromatic residues within the receptor's binding pocket. However, the increased bulk of the impurity might also result in steric clashes, potentially reducing its binding affinity compared to the parent drug.
Reaction Mechanism Predictions and Computational Simulation of Impurity Formation
The formation of 2,4-Difluorobenzoyl Paliperidone as a process-related impurity is likely linked to the synthetic route of Paliperidone. Some reported syntheses of Paliperidone and its precursor, Risperidone, utilize intermediates containing a 2,4-difluorobenzoyl moiety. researchgate.net
Proposed Formation Pathway:
A plausible mechanism for the formation of this impurity involves the incomplete removal or side-reaction of a 2,4-difluorobenzoyl-containing intermediate. For instance, if the synthesis involves the use of 4-(2,4-difluorobenzoyl)piperidine, an incomplete conversion or a side reaction with another component in the reaction mixture could lead to the formation of 2,4-Difluorobenzoyl Paliperidone.
Computational simulations, such as Density Functional Theory (DFT) calculations, could be employed to model the reaction coordinates and transition states of the proposed formation pathways. This would help in identifying the most energetically favorable route for the formation of this impurity and could guide process optimization to minimize its generation.
| Step | Description | Key Reactants/Intermediates |
| 1 | Incomplete reaction or carry-over of a key intermediate from a previous synthetic step. | 4-(2,4-difluorobenzoyl)piperidine |
| 2 | N-alkylation of the piperidine intermediate with the chloroethyl-pyridopyrimidinone side chain of Paliperidone. | 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
| 3 | Formation of 2,4-Difluorobenzoyl Paliperidone as a byproduct. | 2,4-Difluorobenzoyl Paliperidone |
This table is interactive and outlines a theoretical formation pathway.
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)
QSAR and QSPR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. While no specific QSAR/QSPR models for 2,4-Difluorobenzoyl Paliperidone have been published, a theoretical discussion can be based on the known effects of its structural features.
Theoretical QSAR/QSPR Considerations:
The presence of the 2,4-difluorobenzoyl group would significantly impact the molecular descriptors used in QSAR and QSPR models. Key descriptors that would be altered include:
Lipophilicity (LogP): The addition of the aromatic and halogenated group would increase the lipophilicity, potentially affecting the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Electronic Descriptors: The electron-withdrawing nature of the fluorine atoms would alter the electronic properties, which could influence receptor binding affinity and metabolic stability.
Steric Descriptors: The size and shape of the molecule are significantly changed, which would be reflected in steric parameters like molar refractivity and van der Waals volume.
| Descriptor Class | Specific Descriptor | Predicted Impact of 2,4-Difluorobenzoyl Group |
| Lipophilicity | LogP, LogD | Increase |
| Electronic | Dipole Moment, Partial Charges | Significant Alteration |
| Steric | Molar Refractivity, van der Waals Volume | Increase |
| Topological | Wiener Index, Kier & Hall Indices | Alteration |
This interactive table illustrates the predicted impact on various QSAR/QSPR descriptors.
Future Research Directions and Industrial Implications
Development of Green Chemistry Approaches for its Synthesis and Control
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact and enhance safety and efficiency. instituteofsustainabilitystudies.commdpi.comnih.gov For a process-related impurity like 2,4-Difluorobenzoyl Paliperidone (B428), green chemistry approaches would focus on preventing its formation during the synthesis of Paliperidone.
Key Green Chemistry Strategies:
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. instituteofsustainabilitystudies.com For the synthesis of Paliperidone, this would involve selecting starting materials and reagents that are efficiently converted to the API, with minimal side reactions leading to impurities like 2,4-Difluorobenzoyl Paliperidone.
Use of Safer Solvents and Reagents: The pharmaceutical industry is actively seeking to replace hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids. instituteofsustainabilitystudies.comresearchgate.net The synthesis of Paliperidone and the potential formation of its impurities should be evaluated for the use of less toxic and more environmentally benign solvents.
Catalysis: The use of catalytic reagents, including biocatalysts, is a cornerstone of green chemistry. mdpi.com Catalysts are used in small amounts and can be recycled, reducing waste. Research into catalytic syntheses of Paliperidone could lead to more selective reactions that avoid the formation of 2,4-Difluorobenzoyl Paliperidone.
While specific green synthesis routes for 2,4-Difluorobenzoyl Paliperidone are not detailed in current literature, the application of these green chemistry principles to the manufacturing process of Paliperidone is a key area for future research and industrial implementation.
Integration of Process Analytical Technology (PAT) for Real-Time Impurity Monitoring
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. wikipedia.orgmt.combruker.com The real-time monitoring of impurities like 2,4-Difluorobenzoyl Paliperidone is a prime application for PAT.
Applicable PAT Tools:
Spectroscopic Techniques: In-line or on-line spectroscopic methods such as Near-Infrared (NIR), Raman, and UV-Vis spectroscopy can provide real-time information on the chemical composition of a reaction mixture. mdpi.comamericanpharmaceuticalreview.com These techniques could potentially be used to monitor the formation of 2,4-Difluorobenzoyl Paliperidone during the synthesis of Paliperidone, allowing for immediate process adjustments to minimize its concentration.
Chromatography: While typically an off-line method, advances in at-line and on-line High-Performance Liquid Chromatography (HPLC) can provide near real-time separation and quantification of impurities. acs.org
Mass Spectrometry: On-line mass spectrometry can be a powerful tool for monitoring the presence of specific molecules in a process stream, offering high sensitivity and specificity for impurity detection. americanpharmaceuticalreview.comnews-medical.net
The implementation of PAT for monitoring 2,4-Difluorobenzoyl Paliperidone would enable a shift from a paradigm of testing quality into the final product to building quality into the manufacturing process from the start. bruker.com
Research into Novel Analytical Techniques for Enhanced Detection Limits
The accurate detection and quantification of impurities, often present at very low levels, is crucial for ensuring the safety of pharmaceuticals. Research into novel analytical techniques is constantly pushing the boundaries of detection limits. For an impurity such as 2,4-Difluorobenzoyl Paliperidone, with a molecular formula of C₂₃H₂₇F₂N₃O₃ and a molecular weight of 431.48, advanced analytical methods are essential.
Advanced Analytical Methodologies:
| Analytical Technique | Principle | Application for Impurity Detection |
| Ultra-Performance Liquid Chromatography (UPLC) | Utilizes smaller particle sizes in the stationary phase to achieve higher resolution and sensitivity than traditional HPLC. japsonline.com | Can provide rapid and high-resolution separation of Paliperidone from its impurities, including 2,4-Difluorobenzoyl Paliperidone, allowing for lower detection and quantification limits. japsonline.comoup.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.netlatamjpharm.org | Offers high selectivity and sensitivity for the identification and quantification of impurities, even at trace levels. It can be used to confirm the presence of 2,4-Difluorobenzoyl Paliperidone and elucidate its structure. researchgate.netnih.govnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for the analysis of volatile and semi-volatile compounds. | Could be applicable for the analysis of related starting materials or volatile degradation products in the synthesis of Paliperidone. |
Forced degradation studies are also a critical component of developing stability-indicating analytical methods. researchgate.netnih.govnih.govresearchgate.net Such studies on Paliperidone can help to understand the conditions under which impurities like 2,4-Difluorobenzoyl Paliperidone might form and to develop analytical methods capable of separating these degradation products from the API. nih.govnih.gov
Contribution to Understanding and Managing Impurities in Complex Pharmaceutical Syntheses
The study of specific impurities like 2,4-Difluorobenzoyl Paliperidone contributes to the broader knowledge base of impurity formation and control in complex pharmaceutical syntheses. The presence of impurities in an Active Pharmaceutical Ingredient (API) can impact the quality and safety of the final drug product. nih.gov
Key Contributions:
Impurity Profiling: The identification and characterization of impurities such as 2,4-Difluorobenzoyl Paliperidone are essential for creating a comprehensive impurity profile for Paliperidone. nih.gov This profile serves as a fingerprint of the manufacturing process and is critical for quality control.
Reference Standards: The synthesis and availability of pure reference standards for impurities are crucial for the validation of analytical methods and for the accurate quantification of the impurity in the API. pharmaffiliates.compharmiweb.comknorspharma.compharmaceutical-technology.comlabinsights.nl Companies specializing in pharmaceutical reference standards often list 2,4-Difluorobenzoyl Paliperidone for this purpose.
Regulatory Compliance: Regulatory bodies like the FDA and EMA have stringent guidelines for the control of impurities in pharmaceuticals. europa.eu Understanding the formation and control of specific impurities helps manufacturers to meet these regulatory expectations and ensure patient safety. The Threshold of Toxicological Concern (TTC) is a concept used to define an acceptable intake for a genotoxic impurity, which is often set at 1.5 µ g/day . europa.euresearchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4-Difluorobenzoyl Paliperidone, and what critical reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves a Friedel-Crafts acylation using 1-acetyl-4-piperidinecarbonyl chloride and 1,3-difluorobenzene in dichloromethane, catalyzed by aluminum chloride. The acetyl group is subsequently removed via hydrolysis in 6 N HCl under reflux. Key parameters include reaction temperature (optimized at 0–5°C to minimize side reactions), stoichiometry of AlCl₃ (1.2–1.5 equivalents), and purification via recrystallization or column chromatography to achieve >95% purity. Hydrolysis efficiency depends on reflux duration (6–8 hours) .
Q. Which analytical techniques are most effective for characterizing 2,4-Difluorobenzoyl Paliperidone, and how are they optimized?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment, using a C18 column and acetonitrile/water (70:30) mobile phase. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Mass spectrometry (ESI-MS) validates molecular weight (observed m/z: 431.48 for [M+H]⁺). Method optimization involves adjusting flow rates (1.0 mL/min for HPLC) and ionization parameters (capillary voltage: 3.5 kV in ESI-MS) .
Advanced Research Questions
Q. How does the presence of 2,4-Difluorobenzoyl Paliperidone as an impurity impact the pharmacokinetics and stability of Paliperidone formulations?
- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH for 6 months) reveal that impurities like 2,4-Difluorobenzoyl Paliperidone can induce hydrolysis or oxidation in Paliperidone. Forced degradation assays (e.g., exposure to 0.1% H₂O₂) coupled with LC-MS/MS are used to track impurity levels. Pharmacokinetic impact is assessed via in vitro metabolic assays (e.g., human liver microsomes) to evaluate competitive inhibition of CYP enzymes, which may alter drug clearance rates .
Q. What strategies resolve contradictions in impurity profiling data when detecting 2,4-Difluorobenzoyl Paliperidone in drug substances?
- Methodological Answer : Discrepancies in impurity quantification often arise from column selectivity issues (e.g., peak co-elution). Strategies include:
- Method cross-validation : Compare results from orthogonal techniques (e.g., HPLC vs. UPLC).
- Spiking experiments : Introduce pure 2,4-Difluorobenzoyl Paliperidone to confirm retention times.
- Advanced detectors : Use charged aerosol detection (CAD) for non-UV-absorbing impurities.
Q. How can factorial design optimize the synthesis of 2,4-Difluorobenzoyl Paliperidone to minimize by-products?
- Methodological Answer : A 2³ factorial design evaluates three factors: reaction temperature (A), catalyst amount (B), and solvent volume (C). Responses include yield and by-product formation. For example:
- Low levels : A = 0°C, B = 1.0 eq., C = 50 mL.
- High levels : A = 25°C, B = 1.5 eq., C = 100 mL.
Q. What role does the 2,4-difluorobenzoyl moiety play in the biological activity of Paliperidone derivatives?
- Methodological Answer : The 2,4-difluorobenzoyl group enhances binding affinity to dopamine D₂ and serotonin 5-HT₂A receptors due to fluorine's electronegativity, which stabilizes ligand-receptor interactions via halogen bonding. Computational docking studies (e.g., AutoDock Vina) show that fluorination at the 2- and 4-positions reduces steric hindrance in the receptor's hydrophobic pocket. Comparative assays with non-fluorinated analogs demonstrate a 3-fold increase in receptor occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
